methyl 2-(methylthio)thiazole-4-carboxylate
Description
Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research
Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This unique arrangement confers upon the thiazole ring a distinct set of chemical properties, making it a versatile scaffold in chemical synthesis and a privileged structure in medicinal chemistry. cymitquimica.comcymitquimica.com The thiazole moiety is a key component in a wide range of natural products, most notably Vitamin B1 (Thiamine), and is present in the core structure of numerous FDA-approved drugs. chemicalbook.comnih.gov
In contemporary research, thiazole derivatives are continually explored for their diverse biological activities. nih.gov These activities are broad-ranging and include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. cymitquimica.commdpi.com The aromatic nature of the thiazole ring allows for various chemical modifications at different positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its function for a specific application. cymitquimica.com This adaptability has cemented the thiazole nucleus as a critical building block in the design of novel therapeutic agents and functional materials. orgsyn.org
The Role of Thiazole-4-carboxylate Core Structures in Organic Synthesis and Medicinal Chemistry Scaffolds
The thiazole-4-carboxylate substructure, which features a carboxylic acid ester at the C4 position of the thiazole ring, is a particularly valuable synthetic intermediate. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, providing a chemical handle for further molecular elaboration. This versatility makes thiazole-4-carboxylate esters powerful precursors in the construction of more complex molecules.
For instance, compounds like methyl 2-aminothiazole-4-carboxylate serve as useful starting materials in organic synthesis. chemicalbook.com The synthesis of the parent methyl thiazole-4-carboxylate can be achieved through methods such as the oxidation of methyl thiazolidine-4-carboxylate. google.com The presence of the carboxylate group provides a convenient point for creating libraries of compounds for drug discovery, allowing for the systematic modification of a lead molecule to improve its pharmacological profile. This strategic position on the thiazole ring makes the thiazole-4-carboxylate core a recurring motif in the synthesis of biologically active compounds.
Rationale for In-depth Investigation of Methyl 2-(methylthio)thiazole-4-carboxylate
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed from the known properties of its constituent parts. The molecule combines the versatile thiazole-4-carboxylate core with a methylthio (-SCH3) group at the C2 position.
The 2-methylthio group is a significant functional group in medicinal and agrochemical chemistry. Its presence can modulate the electronic properties of the thiazole ring and influence the molecule's interaction with biological targets. For example, related structures such as 2-(methylthio)pyrimidine (B2922345) carboxamides have been investigated for their fungicidal activity. researchgate.net The sulfur atom in the methylthio group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes.
Therefore, this compound represents a valuable, functionalized building block. It provides three key points for chemical modification:
The ester at C4, which can be converted to a range of other functional groups.
The methylthio group at C2, which can be oxidized to sulfoxide (B87167) or sulfone analogues, creating new derivatives with different electronic and solubility properties.
The C5 position of the thiazole ring, which is susceptible to electrophilic substitution.
The investigation of this compound is driven by its potential as an intermediate in the synthesis of novel, biologically active molecules. Its structure is primed for diversification, making it an attractive target for researchers aiming to develop new libraries of compounds for screening in drug discovery and agrochemical development programs.
Compound Data Tables
To provide a clearer understanding of the subject compound and its close relatives, the following tables summarize key chemical identifiers and computed properties.
Table 1: Chemical Identifiers for this compound and Related Compounds
| Compound Name | Molecular Formula | CAS Number |
| Methyl 2-methyl-1,3-thiazole-4-carboxylate | C₆H₇NO₂S | 6436-60-8 nih.gov |
| Methyl 2-aminothiazole-4-carboxylate | C₅H₆N₂O₂S | 118452-04-3 chemicalbook.com |
| 2-((Methylthio)methyl)thiazole-4-carboxylic acid | C₆H₇NO₂S₂ | Not Available nih.gov |
| Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate | C₆H₈N₂O₂S₂ | 60093-05-2 cymitquimica.com |
Table 2: Computed Physicochemical Properties of a Structurally Similar Compound: Methyl 2-methyl-1,3-thiazole-4-carboxylate
| Property | Value | Source |
| Molecular Weight | 157.19 g/mol | PubChem nih.gov |
| XLogP3 | 1.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 157.01974964 Da | PubChem nih.gov |
| Monoisotopic Mass | 157.01974964 Da | PubChem nih.gov |
| Topological Polar Surface Area | 55.1 Ų | PubChem nih.gov |
| Heavy Atom Count | 10 | PubChem nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylsulfanyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRTUZLKDJFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Methylthio Thiazole 4 Carboxylate
Electrophilic and Nucleophilic Reaction Pathways of the Thiazole (B1198619) Ring System
The reactivity of the thiazole ring in methyl 2-(methylthio)thiazole-4-carboxylate is governed by the inherent electronic properties of the heterocyclic system and the influence of its substituents: the electron-donating methylthio group at the C2 position and the electron-withdrawing methyl carboxylate group at the C4 position.
The thiazole ring itself exhibits distinct regions of electron density. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases. pharmaguideline.com Conversely, the C5 position is comparatively electron-rich, rendering it the preferred site for electrophilic substitution. pharmaguideline.comresearchgate.net The nitrogen atom at position 3 is the most basic site and is readily protonated. pharmaguideline.com
The substituents on this compound modulate this intrinsic reactivity:
Methylthio Group (-SMe) at C2: As an electron-donating group, it increases the electron density of the ring, particularly at the C5 position, further favoring electrophilic attack at this site. pharmaguideline.com
Methyl Carboxylate Group (-COOMe) at C4: This electron-withdrawing group deactivates the ring towards electrophilic substitution and increases the acidity of the proton at the C5 position.
This interplay results in specific reaction pathways:
Electrophilic Substitution: Despite the deactivating effect of the ester group, the activating nature of the methylthio group directs electrophiles preferentially to the C5 position. Typical electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. pharmaguideline.com
Nucleophilic Pathways: The most significant nucleophilic pathway involves the deprotonation of the ring. Strong bases, such as organolithium reagents, can abstract a proton. pharmaguideline.com While the C2 proton is generally the most acidic in unsubstituted thiazoles, the presence of the electron-withdrawing ester at C4 makes the C5 proton in the target molecule particularly acidic and susceptible to deprotonation, creating a nucleophilic center at C5 for reaction with various electrophiles. rsc.org
| Ring Position | Substituent | Electronic Effect | Predicted Reactivity |
| C2 | -SMe | Electron-donating | Site for potential nucleophilic substitution (displacement of -SMe). rsc.org |
| N3 | - | Lone pair | Site of protonation and N-alkylation. pharmaguideline.com |
| C4 | -COOMe | Electron-withdrawing | Deactivates the ring to electrophilic attack. |
| C5 | H | - | Primary site for electrophilic substitution and deprotonation (lithiation). pharmaguideline.comrsc.org |
Role of the Methylthio Group in Reaction Selectivity and Mechanism
The methylthio group at the C2 position is not merely a passive substituent; it actively participates in and directs the chemical reactivity of this compound.
Directing Effects: In reactions involving metallation, such as lithiation, the directing ability of substituents is crucial. While powerful directing groups like amides or carboxylates often determine the site of deprotonation rsc.org, the methylthio group can also influence regioselectivity. However, in the title compound, the strong electron-withdrawing character of the C4-ester group is expected to dominate, making the C5 proton the most likely site for abstraction by a strong base.
Nucleophilic Displacement: The C2 position of the thiazole ring is inherently electron-poor, and this is where the methylthio group is attached. This makes the methylthio group susceptible to displacement by strong nucleophiles. Studies on analogous heterocyclic systems, such as 2-methylthiopyrimidines, have shown that the methylthio group can be displaced by nucleophiles like cyanide or methoxide (B1231860) ions. rsc.org This suggests that under appropriate conditions, this compound could react with various nucleophiles at the C2 position, leading to the substitution of the methylthio moiety.
Catalytic Transfer Reactions: Research has demonstrated that the C-S bond in 2-(methylthio)thiazole (B1586565) derivatives can be cleaved under catalytic conditions. In rhodium-catalyzed reactions, 2-(methylthio)thiazole can function as a "methylthiolating reagent," transferring its -SMe group to other azoles, such as different thiazoles and oxazoles. semanticscholar.org This reaction proceeds through an equilibrium, which can be shifted to favor the product. semanticscholar.org This reactivity highlights the lability of the methylthio group and its potential for use in transition-metal-catalyzed cross-coupling reactions.
Hydrolysis Mechanisms of the Ester Moiety
The methyl ester moiety at the C4 position of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This reaction is reversible and is the reverse of Fischer esterification. The mechanism involves the initial protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). youtube.com This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule acting as a nucleophile. A series of proton transfers follows, resulting in a tetrahedral intermediate. Finally, the methanol (B129727) molecule is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that begins with the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, forming methanol and a carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.
In practice, the hydrolysis of thiazole-4-carboxylates is often achieved using basic conditions. For example, methyl thiazole-4-carboxylate can be converted to thiazole-4-carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. google.com However, the thiazole ring system can be sensitive to harsh reaction conditions. Studies on related 4,5-dihydrothiazole-4-carboxylic acid esters have shown that mild hydrolysis using a slight deficiency of lithium hydroxide (LiOH) is effective, and an excess of base can lead to decomposition of the product. researchgate.net
| Substrate | Reagents | Conditions | Product | Reference |
| Methyl thiazole-4-carboxylate | 10% aq. NaOH | Reflux, 1h; then HCl to pH=3 | Thiazole-4-carboxylic acid | google.com |
| 2-Substituted 4,5-dihydrothiazole-4-carboxylate esters | 0.9 equiv. LiOH | - | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | researchgate.net |
Cyclization and Rearrangement Reactions of Related Thiazoline (B8809763) Structures
Thiazoles are aromatic heterocycles, while thiazolines (or dihydrothiazoles) are their partially saturated counterparts and serve as important structural motifs and synthetic intermediates. researchgate.net The synthesis of these related structures often involves key cyclization reactions.
One of the most common pathways to thiazoline rings is the cyclization of β-amino thiols with various electrophilic partners. acs.org For instance, the naturally occurring amino acid L-cysteine, which contains both a thiol and an amine group, is a frequent precursor. The condensation of L-cysteine with aldehydes or ketones initially forms a thiazolidine (B150603) (the fully saturated ring), which can then be oxidized to the corresponding thiazoline. acs.orgmcmaster.ca
Another significant route is the intramolecular cyclization of peptide chains containing cysteine residues. nih.gov This process is crucial in the biosynthesis of many natural products. The mechanism involves the nucleophilic attack of the cysteine's thiol side chain onto the preceding amide carbonyl group, followed by dehydration to form the five-membered thiazoline ring. nih.govacs.org
While this compound is already an aromatic thiazole, its synthesis may proceed from thiazoline precursors. For example, a thiazolidine-4-carboxylate, formed from L-cysteine, can be oxidized to the aromatic thiazole ring. google.com These cyclization reactions are fundamental to the construction of the core heterocyclic structure.
Reactions with Other Heterocyclic Systems and Building Blocks
Thiazole derivatives, including this compound, are valuable building blocks in organic synthesis, often used to construct more complex molecules and fused heterocyclic systems.
Formation of Fused Heterocycles: Thiazoles containing a nucleophilic group, such as a 2-amino group, are common starting materials for synthesizing fused bicyclic systems. For example, 2-aminothiazoles react with α-haloketones in a classic Hantzsch-type reaction to form imidazo[2,1-b]thiazole (B1210989) derivatives. nih.govnih.gov These fused systems are prevalent in medicinal chemistry. The resulting imidazo[2,1-b]thiazole can be further functionalized through coupling reactions with other heterocycles, such as iodo-pyrimidines, using palladium catalysis. nih.gov
Condensation Reactions: Simple substituted thiazoles, like 2-methylthiazole, can participate in condensation reactions with aromatic aldehydes to create larger conjugated systems. pharmaguideline.com
Nucleophilic Substitution with Heterocyclic Amines: The electron-deficient C2 position of the thiazole ring is a potential site for nucleophilic attack. It is plausible that strong N-nucleophiles, including various heterocyclic amines, could displace the methylthio group at the C2 position of this compound, leading to the formation of new C-N bonds and linking the thiazole to another heterocyclic moiety. This type of reactivity has been observed in related systems where 2-iminocoumarins bearing thiazolyl substituents react with heterocyclic amines. researchgate.net
This reactivity profile makes this compound and related structures versatile platforms for the synthesis of diverse and complex heterocyclic compounds. nih.govmdpi.com
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
¹H NMR and ¹³C NMR Spectral Analysis
¹H (proton) and ¹³C (carbon-13) NMR data for methyl 2-(methylthio)thiazole-4-carboxylate are not available in the reviewed literature. For comparison, related thiazole (B1198619) structures have been characterized. For instance, the ¹H NMR spectrum of 4-methyl-2-phenyl-thiazole-5-carboxylic acid methyl ester shows signals for the methyl ester protons, the thiazole ring proton, and the phenyl group protons. Similarly, its ¹³C NMR spectrum reveals distinct peaks for the carbonyl carbon, the thiazole ring carbons, the methyl carbons, and the phenyl carbons. However, without experimental data for this compound, a definitive spectral analysis cannot be provided.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. While mass spectrometry data for various thiazole derivatives are documented, a detailed mass spectrum and fragmentation analysis for this compound are not available. Such an analysis would be expected to show a molecular ion peak corresponding to its molecular weight, and fragment ions resulting from the cleavage of the ester and methylthio groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Methods in Structural Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic IR absorption bands would be expected for the C=O stretching of the ester group, C=N and C=C stretching of the thiazole ring, and C-H stretching of the methyl groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a thiazole derivative is influenced by the chromophoric system of the thiazole ring and any conjugated substituents. Specific IR and UV-Vis spectral data for this compound are not documented in the searched scientific literature.
Computational Chemistry and Theoretical Investigations of Thiazole Carboxylates
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to model and analyze the properties of thiazole (B1198619) carboxylates.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thiazole derivatives, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the ground state geometry and analyze electronic properties.
Theoretical studies on analogous thiazole compounds reveal that the thiazole ring is generally planar. The optimized geometry from DFT calculations provides insights into bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography where available. For instance, in related thiazole carboxamides, the planarity of the thiazole ring has been confirmed through computational optimization.
Table 1: Representative Optimized Geometrical Parameters for a Thiazole Carboxylate Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=N (thiazole) | 1.37 | - | - |
| C-S (thiazole) | 1.76 | - | - |
| C-C (ring) | 1.38 | - | - |
| C-N-C | - | 109.5 | - |
| S-C-N | - | 115.2 | - |
Note: This data is illustrative and based on findings for structurally similar thiazole derivatives.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical stability and reactivity of a molecule.
In studies of related thiazole carboxylates, the HOMO is typically distributed over the thiazole ring and the methylthio group, indicating these are the primary sites for electrophilic attack. The LUMO is often localized on the thiazole ring and the carboxylate group, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Thiazole Carboxylate Analogue
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
Note: This data is illustrative and based on findings for structurally similar thiazole derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while areas of positive potential (usually blue) are electron-deficient and are prone to nucleophilic attack.
For analogous thiazole derivatives, MEP analysis shows that the most negative potential is concentrated around the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group, making them susceptible to electrophilic attack. The regions of highest positive potential are generally found around the hydrogen atoms of the methyl groups, indicating these are potential sites for nucleophilic interactions.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.
Chemical Hardness (η) : Measures the resistance to charge transfer.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. Studies on related thiazole compounds allow for the estimation of these values, providing a deeper understanding of their chemical behavior.
Table 3: Global Reactivity Descriptors for a Thiazole Carboxylate Analogue
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |
Note: This data is illustrative and based on findings for structurally similar thiazole derivatives.
Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in the supramolecular chemistry and crystal packing of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing these weak interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is used to analyze the electron density topology to characterize chemical bonding and non-covalent interactions. QTAIM analysis identifies bond critical points (BCPs) in the electron density, and the properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the interactions.
In studies of analogous thiazole carboxamides, QTAIM analysis has been used to characterize various intramolecular and intermolecular non-covalent interactions, such as hydrogen bonds and other weak interactions that stabilize the crystal structure. The presence of BCPs between atoms is indicative of an interaction, and the values of ρ(r) and ∇²ρ(r) at these points can distinguish between shared (covalent) and closed-shell (non-covalent) interactions.
Table 4: QTAIM Parameters for a Representative Non-Covalent Interaction in a Thiazole Analogue
| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |
|---|
Note: This data is illustrative and based on findings for structurally similar thiazole derivatives.
Applications As a Synthetic Building Block and Intermediate in Advanced Chemical Syntheses
Methyl 2-(methylthio)thiazole-4-carboxylate as a Versatile Synthon in Heterocyclic Synthesis
In organic synthesis, the term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The thiazole (B1198619) ring itself is a significant synthon for creating a wide array of new chemical compounds due to the reactivity of its carbon atoms. This compound is particularly valuable because its substituent groups can be readily modified.
The 2-methylthio group (-SMe) is an excellent leaving group, allowing for nucleophilic aromatic substitution reactions (SNAr). This enables the introduction of various functionalities at the C2 position of the thiazole ring. For instance, it can be displaced by amines, alcohols, or other nucleophiles to generate diverse 2-substituted thiazole derivatives. This reactivity is crucial for building libraries of compounds for drug discovery.
Furthermore, the ester group at the C4 position can undergo a range of transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a hydroxymethyl group, or converted into an amide. Each of these new functional groups can then participate in further synthetic steps, such as coupling reactions or cyclizations, to build more elaborate molecular frameworks. The interplay between the reactivity of the methylthio group and the ester allows for a stepwise and controlled functionalization of the thiazole core, making it a versatile intermediate in multi-step syntheses.
Role in the Construction of Fused and Bridged Heterocyclic Systems
Fused and bridged heterocyclic systems are common structural motifs in natural products and pharmaceuticals. The synthesis of these complex, three-dimensional structures often relies on starting materials that possess multiple reactive sites capable of participating in intramolecular cyclization reactions. This compound is a precursor that can be elaborated to facilitate such cyclizations.
For example, the ester group can be converted to a functional group containing a nucleophile, while a separate part of the molecule, often introduced by displacing the methylthio group, can contain an electrophilic site. An intramolecular reaction between these two centers can then lead to the formation of a new ring fused to the original thiazole. A number of bicyclic and tricyclic fused thiazole derivatives have been prepared, demonstrating a range of biological activities, including antidepressant and antitubercular properties. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the functional group array it possesses is well-suited for established synthetic strategies aimed at creating thiazolo[3,2-a]pyrimidines, thiazolo[3,2-a]benzimidazoles, and other related fused systems.
The general strategy often involves:
Modification of the C4-ester to introduce a side chain with a terminal nucleophile (e.g., -NH2, -OH, -SH).
Substitution of the C2-methylthio group with a moiety containing an electrophilic center.
Intramolecular cyclization to form the fused ring system.
This modular approach allows for the synthesis of a variety of complex heterocyclic structures from a common thiazole precursor.
Intermediate for the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a key intermediate in the synthesis of larger, more complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Thiazole-based compounds are known to possess a wide spectrum of biological activities, and functionalized building blocks are essential for their synthesis.
The structural features of this compound are present in various patented chemical structures, suggesting its use in proprietary synthetic sequences. For example, related thiazole carboxylates are key intermediates in the synthesis of compounds with antimicrobial and anti-inflammatory properties. The ability to easily modify the 2- and 4-positions of the thiazole ring allows medicinal chemists to fine-tune the structure of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties.
Table 1: Potential Synthetic Transformations of this compound
| Position | Functional Group | Potential Reactions | Resulting Functionality |
|---|---|---|---|
| C2 | -SMe (Methylthio) | Nucleophilic Aromatic Substitution | -NHR, -OR, -SR, etc. |
| C4 | -COOMe (Methyl Ester) | Hydrolysis | -COOH (Carboxylic Acid) |
| C4 | -COOMe (Methyl Ester) | Reduction (e.g., with LiAlH4) | -CH2OH (Hydroxymethyl) |
Exploration of Biological Activities and Mechanistic Insights at the Molecular Level Excluding Clinical, Dosage, or Safety Data
Investigations into Enzyme Inhibition Mechanisms
Thiazole-based compounds have been the subject of numerous studies to determine their potential as enzyme inhibitors. Research has focused on identifying specific enzyme targets and understanding the structural features of the thiazole (B1198619) derivatives that govern their inhibitory activity.
Derivatives of the 2-aminothiazole-4-carboxylate scaffold have been identified as inhibitors of key enzymes in pathogenic and human biological pathways.
β-ketoacyl-ACP synthase (mtFabH): This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, which is essential for the biosynthesis of mycolic acids, a unique and vital part of the bacterial cell wall. nih.govscispace.com The natural antibiotic Thiolactomycin (TLM) targets this enzyme. nih.govscispace.com Research aimed at finding more synthetically accessible alternatives to TLM led to the investigation of the 2-aminothiazole-4-carboxylate scaffold. plos.orgnih.gov One derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was shown to inhibit mtFabH with a half-maximal inhibitory concentration (IC50) of 0.95 µg/ml (2.43 µM). nih.govplos.orgnih.gov This demonstrated that the thiazole scaffold could effectively target this crucial enzyme in M. tuberculosis. plos.orgnih.gov
Sirtuin 2 (SIRT2): Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, and their dysregulation has been linked to diseases like cancer and neurodegenerative disorders. nih.gov The thiazole nucleus has been incorporated into molecules designed as SIRT2 inhibitors. nih.govnih.gov While direct inhibition by methyl 2-(methylthio)thiazole-4-carboxylate has not been detailed, related thiazole-containing compounds have shown selective SIRT2 inhibition. harvard.edu For instance, a compound identified as MIND4, which contains a thiazole analog, was found to be a selective, concentration-dependent inhibitor of human recombinant SIRT2 deacetylase activity. harvard.edu Mechanistic studies revealed it acts as a competitive inhibitor with respect to NAD+ and a non-competitive inhibitor with the peptide substrate. harvard.edu
Inhibitory Activity of Thiazole-4-Carboxylate Derivatives Against Enzyme Targets
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | β-ketoacyl-ACP synthase (mtFabH) | 0.95 ± 0.05 µg/ml (2.43 ± 0.13 µM) | plos.orgnih.gov |
| Thiolactomycin (TLM) | β-ketoacyl-ACP synthase (mtFabH) | 16 µg/ml (75 µM) | nih.gov |
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence biological activity and for optimizing inhibitor potency.
For inhibitors of mtFabH , SAR studies on the 2-aminothiazole-4-carboxylate scaffold revealed several key findings. It was discovered that the ester and carboxylic acid forms of the derivatives have different inhibitory profiles; free acids tend to be weaker inhibitors than their corresponding esters. researchgate.net The introduction of an electrophilic bromomethyl substituent was found to establish activity against the enzyme, suggesting a potential covalent interaction or specific binding mode. researchgate.net However, this effect is modulated by other substituents on the thiazole ring. researchgate.net Interestingly, a dissociation between whole-cell activity and enzyme inhibition was observed. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was highly active against whole M. tuberculosis cells but showed no activity against the isolated mtFabH enzyme, suggesting it may operate through a different mechanism or require metabolic activation. plos.orgnih.gov
In the context of SIRT2 inhibitors , SAR studies of thiazole-based compounds have highlighted the importance of specific substitutions for potency and selectivity. For one series of inhibitors, the introduction of lipophilic atoms like halogens or methyl groups on a naphthyl substituent improved the SIRT2 inhibiting ability. nih.gov Molecular modeling indicated that the main thiazole ring could establish hydrophobic contacts with neighboring residues such as Ile169, Leu134, and Leu138. nih.gov The replacement of the thiazole core or other aromatic parts with more polar groups was predicted to impair the inhibitory ability, emphasizing the role of hydrophobic interactions in binding to the SIRT2 active site. nih.gov
Receptor Binding Studies and Ligand-Target Interactions
Molecular modeling and docking studies provide a detailed view of how ligands interact with their biological targets at the atomic level.
For the mtFabH enzyme, docking studies with 2-aminothiazole-4-carboxylate derivatives have elucidated a hypothetical binding template. These studies suggest key hydrogen-bonding interactions with the catalytic triad (B1167595) amino acid residues of the enzyme. nih.govplos.org In one model, the binding pose of methyl 2-amino-5-methylthiazole-4-carboxylate in the active site shows the amino (NH2) group positioned near His244. nih.govplos.org For the more potent inhibitor, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, the model places the reactive bromomethylene portion in close proximity to the thiol group of the catalytic Cys112 residue, suggesting a potential for covalent bond formation. nih.govplos.org
Regarding SIRT2 , docking models of thiazole-based inhibitors also reveal critical interactions. The thiazole moiety itself is often situated near hydrophobic residues like Leu138, Leu134, and Ile169. nih.gov Other parts of the inhibitor molecules establish non-polar contacts and π-π stacking interactions with key aromatic residues in the binding pocket, such as Tyr139, Phe190, Phe119, and Phe234, which are crucial for achieving high inhibitory potency. nih.govnih.gov
Mechanistic Studies of Antimicrobial Activity in Model Systems
The thiazole scaffold is a component of many compounds investigated for their antimicrobial properties. nih.govbiointerfaceresearch.com Mechanistic studies aim to uncover the specific cellular pathways disrupted by these compounds in bacteria and fungi.
As previously noted, a primary antibacterial mechanism for certain 2-aminothiazole-4-carboxylate derivatives against Mycobacterium tuberculosis is the inhibition of the FAS-II pathway. scispace.com By inhibiting the β-ketoacyl-ACP synthase enzyme mtFabH, these compounds block the synthesis of mycolic acids. nih.govscispace.com Mycolic acids are essential long-chain fatty acids that form the outer layer of the mycobacterial cell envelope, providing a crucial defensive barrier. scispace.com Disruption of this pathway compromises the integrity of the cell wall, ultimately leading to bacterial cell death. scispace.com This targeted action makes the thiazole-4-carboxylate scaffold a promising template for developing new anti-tubercular agents. plos.orgnih.gov
Antibacterial Activity of 2-Aminothiazole-4-Carboxylate Derivatives Against M. tuberculosis H37Rv
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/ml (0.24 µM) | nih.govplos.org |
| Isoniazid (INH) - Standard Drug | 0.25 µg/ml (1.8 µM) | nih.gov |
| Thiolactomycin (TLM) | 13 µg/ml (62.5 µM) | nih.gov |
The mechanisms of antifungal action for thiazole derivatives have also been explored. Studies on certain thiazole compounds against Candida albicans suggest that their mode of action may involve disruption of the fungal cell wall and/or the cell membrane. nih.gov One method to probe this involves a sorbitol assay. Sorbitol is an osmotic protectant that can stabilize fungal protoplasts when the cell wall is compromised. nih.gov An increase in the minimum inhibitory concentration (MIC) of a compound in the presence of sorbitol suggests that the compound's activity is related to targeting the cell wall structure. nih.gov Another potential mechanism is the disruption of the cell membrane's integrity, which can be assessed by observing interactions with ergosterol (B1671047), a key component of the fungal cell membrane. nih.gov While general antifungal mechanisms include inhibition of ergosterol biosynthesis or blocking cell wall synthesis, the precise pathway for many thiazole derivatives is an area of ongoing investigation. nih.govnih.gov
Anticancer Mechanistic Investigations in Cellular Models
Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer properties. Research into derivatives of this compound has begun to elucidate the molecular mechanisms underlying their potential therapeutic effects.
Induction of Apoptosis Pathways in Cell Lines
Studies on related thiazole structures indicate that a primary mechanism of their anticancer effect is the induction of apoptosis, or programmed cell death. For instance, research on similar thiazole derivatives has shown that they can trigger the intrinsic apoptotic pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of caspase activation, ultimately leading to controlled cell death. While direct evidence for this compound is still emerging, the activity of analogous compounds suggests this is a probable mechanism of action.
Cellular Target Identification (e.g., specific kinase inhibition)
The identification of specific cellular targets is crucial for understanding the anticancer mechanism of any compound. For the broader class of thiazole derivatives, inhibition of various protein kinases has been identified as a key mode of action. Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Certain thiazole compounds have been shown to inhibit kinases involved in cell proliferation and survival. The structural features of this compound suggest potential interactions with the ATP-binding sites of specific kinases, although the precise targets for this particular compound are yet to be definitively identified.
In Vitro Cytotoxicity Screening Methodologies on Immortalized Cell Lines
The initial assessment of the anticancer potential of compounds like this compound involves in vitro cytotoxicity screening against a panel of immortalized cancer cell lines. Methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to determine the concentration of the compound that inhibits cell growth by 50% (IC50). These screenings provide preliminary data on the potency and selectivity of the compound across different cancer types.
| Cell Line | Cancer Type | Cytotoxicity (IC50) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Currently, specific IC50 values for this compound against various cell lines are not widely published in publicly accessible literature.
Antiviral Activity at the Molecular Level
In addition to anticancer investigations, the thiazole scaffold is also being explored for its antiviral potential. The mechanisms of action for antiviral thiazole derivatives can vary, ranging from the inhibition of viral entry into host cells to the disruption of viral replication machinery. For example, some thiazole compounds have been found to inhibit key viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle. At present, specific studies detailing the antiviral activity and molecular-level mechanisms of this compound are limited.
Other Investigational Biological Activities with Defined Molecular Mechanisms
The versatile structure of the thiazole ring allows for its investigation into a variety of other biological activities. These can include anti-inflammatory, antibacterial, and antifungal properties. The molecular mechanisms for these activities often involve the inhibition of specific enzymes or the modulation of signaling pathways relevant to the particular disease process. As with its antiviral properties, dedicated research into other specific biological activities of this compound at the molecular level is an area for future exploration.
Q & A
Q. What synthetic strategies are effective for introducing methylthio groups into thiazole rings?
Methylthio groups can be introduced via nucleophilic substitution using methylthiolate (CH₃S⁻) or by reacting thiols with alkyl halides (e.g., methyl iodide) under basic conditions. For example, highlights substitution reactions using alkyl halides or acyl chlorides to functionalize thiazole derivatives . Additionally, notes that methyl 2-aminothiazole-4-carboxylate derivatives are synthesized via condensation reactions with thioesters, which may be adapted for methylthio substitution .
Q. What spectroscopic techniques are optimal for characterizing methyl 2-(methylthio)thiazole-4-carboxylate?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and methylthio substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and thioether (C-S) functional groups. emphasizes the use of HPLC and LC-MS for purity analysis and structural confirmation .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies should include accelerated degradation tests (e.g., 40–80°C, pH 1–13). Thiazole rings are generally stable under acidic conditions but may hydrolyze in strong bases. The methylthio group’s sulfur atom can oxidize to sulfoxides or sulfones under oxidative conditions, as noted in , where hydrogen peroxide or m-chloroperbenzoic acid are used for controlled oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?
Discrepancies in bioactivity data (e.g., anticancer vs. antiviral effects) may arise from structural variations in substituents or assay conditions. demonstrates that minor changes in substituents (e.g., nitrophenyl vs. cyanophenyl groups) significantly alter biological activity . Researchers should conduct comparative structure-activity relationship (SAR) studies using standardized assays and controlled substituent modifications.
Q. What strategies mitigate side reactions during thiazole ring functionalization?
Protecting groups (e.g., Boc for amines) and low-temperature conditions (−20°C to 0°C) can reduce undesired side reactions. recommends using mild oxidizing agents (e.g., NaIO₄) for selective sulfoxide formation without over-oxidizing the thiazole core . Additionally, catalytic methods (e.g., Pd-mediated cross-coupling) may improve regioselectivity for advanced derivatization.
Q. How does the methylthio group influence electronic properties and reactivity in this compound?
The methylthio group is electron-donating via its lone-pair sulfur electrons, which can activate the thiazole ring toward electrophilic substitution. Computational studies (e.g., DFT calculations) paired with Hammett substituent constants (σ values) can quantify this effect. and highlight similar electronic modulation in benzothiophene and thiophene derivatives .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scaling up requires optimizing solvent systems (e.g., switching from THF to EtOAc for easier removal) and minimizing hazardous reagents (e.g., replacing LiAlH₄ with NaBH₄ for reductions). and stress the importance of reproducibility in multi-step syntheses, particularly in purifying intermediates via column chromatography or recrystallization .
Methodological Considerations
Q. How to design a robust SAR study for methylthio-thiazole derivatives?
- Step 1: Synthesize analogs with systematic substituent variations (e.g., halogens, alkyl chains) at the 2- and 4-positions of the thiazole ring.
- Step 2: Screen compounds in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Step 3: Use multivariate analysis (e.g., PCA) to correlate structural features with activity. provides a template for SAR in related thiazole-based therapeutics .
Q. What analytical workflows validate synthetic intermediates with high accuracy?
Combine orthogonal techniques:
- Purity: HPLC with UV detection (λ = 254 nm).
- Structure: 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline).
- Stability: Forced degradation studies under heat/light/humidity. and detail these approaches for thiazole analogs .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for methylthio-thiazole derivatives?
Solubility discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) or solvent polarity. For instance, notes that ester-containing thiazoles show higher solubility in polar aprotic solvents (e.g., DMSO) but precipitate in aqueous buffers . Researchers should standardize solvent systems and document solid-state characterization (e.g., PXRD) in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
